Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Catalog No.
S577572
CAS No.
52829-07-9
M.F
C28H52N2O4
M. Wt
480.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

CAS Number

52829-07-9

Product Name

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate

Molecular Formula

C28H52N2O4

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3

InChI Key

XITRBUPOXXBIJN-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C

Synonyms

bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate, bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, bis-TMP-10, BTMPS cpd, Tinuvin 123, Tinuvin 770

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C

Potential Applications in Polymer Chemistry

Due to the presence of the sebacate moiety, BTMPS could be studied for its potential as a plasticizer for various polymers. Plasticizers enhance the flexibility and processability of polymers, making them easier to work with in various applications. Research suggests that sebacate-based plasticizers exhibit good biodegradability and lower toxicity compared to traditional plasticizers, making them an attractive option for environmentally friendly materials .

Furthermore, BTMPS could be explored as a crosslinking agent for certain polymers. Crosslinking agents introduce covalent bonds between polymer chains, improving mechanical strength, stability, and other desirable properties. Research on related compounds containing piperidine and sebacate moieties demonstrates their potential as crosslinkers for various polymers .

Potential Applications in Material Science

The combined properties of the piperidyl and sebacate groups in BTMPS suggest potential applications in the development of self-healing materials. These materials can autonomously repair damage, extending their lifespan and improving their performance. While research directly involving BTMPS is lacking, studies on other self-healing materials often utilize components with similar structures .

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a chemical compound with the molecular formula C28H52N2O4C_{28}H_{52}N_{2}O_{4} and a molecular weight of 480.72 g/mol. This compound is categorized as a hindered amine light stabilizer, primarily utilized to enhance the durability and stability of polymers against photo-oxidative degradation. Its structure features two hindered amine groups attached to a sebacic acid backbone, which contributes to its effectiveness as a free radical scavenger in various applications, particularly in plastics and coatings .

There is no current information available on a specific mechanism of action for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in biological systems.

  • Toxicity: Piperidine derivatives can exhibit neurotoxic effects.
  • Flammability: Organic compounds like this can be flammable, requiring proper handling.
Involving bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate include:

  • Decomposition Reactions: Under high heat or UV exposure, this compound can decompose into smaller fragments, releasing nitrogen and carbon compounds.
  • Radical Scavenging: It reacts with free radicals generated during polymer degradation, effectively terminating radical chain reactions that lead to material deterioration .
  • Esterification: The compound can undergo esterification reactions with alcohols or other acids, further modifying its properties for specific applications.

Several methods have been developed for synthesizing bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate:

  • Direct Esterification: This method involves reacting sebacic acid with 2,2,6,6-tetramethyl-4-piperidine methanol under controlled conditions to form the ester.
  • Transesterification: In this process, an existing ester is reacted with 2,2,6,6-tetramethyl-4-piperidine alcohol in the presence of a catalyst to produce bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.
  • Solvent-Free Synthesis: Recent advancements have allowed for solvent-free methods that enhance yield and reduce environmental impact by utilizing solid-state reactions .

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is widely used in various applications:

  • Polymer Stabilization: It is primarily employed as a stabilizer in polyolefins and other polymers to protect against UV light and thermal degradation.
  • Coatings: The compound is used in coatings for metals and plastics to enhance their weather resistance and longevity.
  • Adhesives: It improves the durability of adhesives by preventing degradation over time .

Several compounds share structural similarities with bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(2-hydroxyethyl)-4-methylphenolC18H26O4Exhibits antioxidant properties but less effective against UV degradation.
Octadecyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl) propionateC23H38O3Commonly used as an antioxidant in food packaging; less effective in high-temperature applications.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimideC10H18N4Primarily used as a coupling agent in organic synthesis; lacks stabilization properties.

Uniqueness of Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate

The unique combination of hindered amine functionality and the long-chain sebacic acid backbone sets bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate apart from similar compounds. Its effectiveness as a light stabilizer makes it particularly valuable in enhancing the longevity of polymer-based materials exposed to harsh environmental conditions .

The industrial synthesis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate relies on two primary precursor molecules that must be sourced and prepared with high purity to ensure optimal production yields [1]. The first essential precursor is 2,2,6,6-tetramethyl-4-piperidinol, which serves as the alcohol component in the esterification reaction [2]. This compound is typically synthesized through the catalytic hydrogenation of triacetonamine using copper-chromium-strontium catalysts supported on aluminum oxide, achieving nearly complete conversion with over 97% selectivity at 120°C [10].

Triacetonamine itself is produced through the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride, following the reaction: 3 (CH₃)₂CO + NH₃ → OC(CH₂CMe₂)₂NH + 2 H₂O [14]. The synthesis of triacetonamine can be optimized using iron carboxylic acid salts as reaction catalysts to obtain high yields in short reaction times while producing minimal byproducts [17]. Alternative preparation methods involve treating the crude triacetonamine product to increase the content of compounds that react readily with ammonia, enabling efficient recycling of byproducts formed during synthesis [17].

The second critical precursor is sebacic acid or its derivatives, most commonly dimethyl sebacate, which provides the dicarboxylic acid backbone for the final ester product [1] [2]. Sebacic acid is primarily produced from castor oil through the cleavage of ricinoleic acid, yielding octanol and glycerin as byproducts [39]. The industrial production process involves transesterification of castor oil followed by steam cracking to yield ricinoleic acid, accomplished by heating castor oil to approximately 250°C while mixing with molten caustic soda [5]. The ricinoleic acid is then cleaved through caustic digestion to produce sebacic acid [5].

Alternative production routes for sebacic acid include the electro-oxidation of adipic acid, where adipic acid is partially esterified to form monomethyl adipate, followed by electrolysis of the potassium salt in methanol and water to create dimethyl sebacate, which is subsequently hydrolyzed to form sebacic acid [5]. Microbial production represents an environmentally friendly approach, utilizing genetically engineered Candida tropicalis for omega-oxidation of decanoic acid methyl ester, achieving molar yields above 98% and productivities of 0.57 grams per liter per hour [11].

Raw material quality specifications are critical for successful synthesis, with sebacic acid requiring high purity levels and low moisture content to prevent side reactions during esterification [31]. The 2,2,6,6-tetramethyl-4-piperidinol must meet stringent purity requirements, typically exceeding 98% by gas chromatography analysis, with controlled levels of impurities that could interfere with the esterification process [13]. Storage conditions for both precursors must maintain inert atmospheres and controlled temperatures to prevent oxidation and degradation that could compromise product quality [13].

Esterification Reaction Mechanisms and Catalytic Systems

The formation of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate proceeds through a transesterification mechanism when using sebacic acid dimethyl ester as the starting material [1] [2]. This reaction involves the nucleophilic attack of the hydroxyl group in 2,2,6,6-tetramethyl-4-piperidinol on the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate that subsequently eliminates methanol [37]. The reaction follows second-order kinetics with respect to the alcohol and ester concentrations, requiring careful control of stoichiometry to achieve complete conversion [37].

The catalytic systems employed for this esterification demonstrate significant variation in effectiveness and selectivity [1] [2] [7]. Lithium amide emerges as the most effective catalyst for transesterification reactions, particularly when conducted in aliphatic hydrocarbon solvents [7]. The optimal catalyst concentration ranges from 0.05 to 0.2 weight percent relative to the reaction mixture, with concentrations below 0.01 weight percent resulting in extended reaction times and concentrations above 1 weight percent providing no additional benefits in reaction rate reduction [7].

Sodium methoxide represents the conventional catalytic approach, typically employed at 1-2 weight percent concentrations in aromatic hydrocarbon solvents [1]. However, this system exhibits lower catalytic activity compared to lithium amide, requiring higher temperatures and longer reaction times to achieve comparable conversion levels [1] [7]. The reaction mechanism involves the formation of alkoxide intermediates that facilitate the transesterification process through enhanced nucleophilicity of the alcohol component [7].

Tetraalkyl titanate catalysts enable direct esterification between sebacic acid and 2,2,6,6-tetramethyl-4-piperidinol without requiring pre-formed esters [7] [12]. These titanium-based systems demonstrate high selectivity for esterification reactions and exhibit remarkable thermal stability, allowing operation under elevated temperature conditions without significant catalyst degradation [12] [40]. The titanium catalysts function through coordination of both the carboxylic acid and alcohol substrates, facilitating the elimination of water and formation of the ester bond [12].

Solid acid catalysts, including sulfated titanium dioxide and Amberlyst-15, offer advantages in terms of catalyst recovery and reuse [33] [44]. Nano-sulfated titanium dioxide prepared through wet impregnation methods exhibits superior catalytic activity for dicarboxylic acid esterification reactions, achieving greater than 99% conversion when employed at 5 weight percent loading with optimal reaction conditions of 160°C for 2 hours [33]. These heterogeneous catalysts can be recovered and reused for multiple reaction cycles while maintaining catalytic activity [44].

The reaction temperature significantly influences both reaction rate and product selectivity, with optimal temperatures ranging from 140-160°C for lithium amide-catalyzed systems and 160-180°C for sodium methoxide systems [1] [7]. Higher temperatures accelerate the reaction but increase the risk of thermal decomposition of starting materials, leading to colored impurities and reduced product quality [7]. The reaction pressure can be maintained at atmospheric conditions initially, followed by reduced pressure operation to facilitate methanol removal and drive the equilibrium toward product formation [1] [7].

Industrial-Scale Synthesis Protocols

Industrial production of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate typically employs batch reactor systems equipped with efficient distillation capabilities for byproduct alcohol removal [2] [7]. The standard protocol begins with charging dimethyl sebacate and 2,2,6,6-tetramethyl-4-piperidinol in a molar ratio of 1:2.1 to 1:2.6, utilizing a slight excess of the piperidinol to ensure complete conversion of the sebacic acid derivative [7]. The reactor system requires temperature control capabilities up to 200°C and vacuum distillation equipment for effective methanol removal during the reaction [7].

The preferred industrial solvent system consists of aliphatic hydrocarbons such as n-heptane, cyclohexane, or petroleum-derived hydrocarbon fractions with boiling points between 150-200°C [1] [2]. These solvents must contain less than 30 weight percent aromatic hydrocarbons to maintain optimal reaction kinetics [7]. The solvent loading typically ranges from 40-90 weight percent relative to the combined mass of reactants, balancing reaction efficiency with batch productivity [7].

The reaction protocol initiates with heating the mixture to 90-120°C under atmospheric pressure while maintaining continuous stirring [2]. During this initial phase, the lithium amide catalyst is added at 0.1 weight percent loading, and the reaction proceeds for 1 hour to ensure complete dissolution and initial ester formation [2] [7]. Subsequently, the system transitions to reduced pressure operation at 400 mmHg to facilitate continuous methanol removal through a fractionating column [2] [7].

Continuous monitoring of the reaction progress employs gas chromatography analysis to track conversion levels and product formation [2] [7]. The reaction typically reaches completion within 3-5 hours under optimal conditions, evidenced by methanol evolution cessation and achievement of target conversion levels exceeding 98% [2] [7]. Temperature control during the vacuum phase maintains 140-160°C to balance reaction rate with thermal stability requirements [7].

Advanced industrial implementations utilize continuous flow reactor systems that offer superior heat and mass transfer characteristics compared to traditional batch operations [18]. These systems incorporate jet mixer technology with gas circulation and conditioning loops, enabling batch time reductions of up to 50% compared to standard stirred reactors [18]. The continuous systems operate under positive pressure with inert nitrogen blankets, preventing oxygen ingress and reducing foam formation during the reaction process [18].

Process intensification techniques include microwave-assisted synthesis and ultrasound-enhanced esterification, which can improve reaction efficiency and reduce energy consumption [21]. However, these advanced techniques require careful optimization of power input and frequency parameters to avoid thermal runaway or product degradation [21]. The integration of process modeling and simulation enables optimization of reaction conditions through mathematical models that predict reaction rates and yields under various operating parameters [21].

Purification Techniques and Quality Control Measures

The purification of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate begins immediately following reaction completion with the removal of excess 2,2,6,6-tetramethyl-4-piperidinol through vacuum distillation at 70 mmHg [2] [7]. This step recovers the unreacted alcohol for recycle while concentrating the desired ester product in the reactor bottoms [2]. The distillation operation requires careful temperature control to prevent thermal decomposition of the product during the concentration process [7].

Subsequent purification involves washing the crude product with aqueous solutions to remove residual catalyst and water-soluble impurities [2] [7]. The standard washing protocol employs 5% sodium hydrogen carbonate solution followed by deionized water, with each wash performed twice using volumes equal to 10-15% of the organic phase [2]. These washing steps effectively neutralize acidic impurities and remove catalyst residues that could affect product stability during storage [2] [7].

Solvent removal occurs through atmospheric distillation under inert nitrogen atmosphere to prevent oxidation of the product during the concentration process [2] [7]. The final purification step involves recrystallization from n-hexane, which removes colored impurities and low molecular weight contaminants while achieving high product purity [2] [7]. The recrystallization process typically yields 90-95% recovery of purified product with purities exceeding 98.5% by gas chromatography analysis [2] [7].

Quality control testing encompasses multiple analytical parameters to ensure product conformance to specifications [42]. The melting point determination using differential scanning calorimetry or standard melting point apparatus should yield values between 81-84°C for high-quality material [2] [7]. Gas chromatography analysis must demonstrate minimum purity levels of 98.5% with quantification of specific impurities including unreacted starting materials and partially esterified intermediates [2] [7].

Acid value determination through titration with potassium hydroxide solution provides critical information regarding product stability and the presence of free carboxylic acid impurities [19]. Acceptable acid values should not exceed 0.5 mg KOH per gram of product [19]. Color assessment using the APHA standard color scale ensures product appearance meets commercial requirements, with acceptable values below 50 APHA units [2] [7].

Moisture content analysis using Karl Fischer titration must confirm levels below 0.1% to ensure product stability during storage and application [13]. Residual catalyst determination through inductively coupled plasma mass spectrometry or atomic absorption spectroscopy should verify catalyst concentrations below 10 parts per million [7]. Molecular weight confirmation through mass spectrometry validates product identity with the expected molecular weight of 480.72 grams per mole [6].

Additional quality control measures include ultraviolet-visible spectroscopy to confirm the characteristic absorption maximum between 280-285 nanometers, which correlates with the light stabilizer activity of the compound [6]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative analysis of product purity without requiring expensive reference standards [42]. The comprehensive analytical testing ensures consistent product quality and performance in end-use applications [42].

Byproduct Formation and Process Optimization Strategies

The primary byproduct formed during bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate synthesis is methanol, generated through the transesterification reaction between dimethyl sebacate and 2,2,6,6-tetramethyl-4-piperidinol [1] [2] [7]. Effective methanol removal drives the reaction equilibrium toward product formation and requires continuous distillation under reduced pressure conditions [2] [7]. The methanol recovery system typically achieves 95-98% recovery efficiency, enabling recycle of this valuable byproduct for other industrial processes [41].

Partially esterified intermediates represent significant byproducts that form when reaction conditions fail to achieve complete conversion [7]. These monoester compounds result from incomplete second esterification and can accumulate when insufficient reaction time or suboptimal temperatures are employed [7]. Process optimization strategies include extended reaction times at elevated temperatures and higher catalyst concentrations to minimize partial ester formation [7]. Continuous monitoring through gas chromatography enables real-time adjustment of reaction parameters to maintain high conversion levels [2] [7].

Colored impurities develop through thermal decomposition of starting materials during prolonged exposure to elevated temperatures [2] [7]. These impurities significantly impact product appearance and require careful temperature control to minimize their formation [7]. Optimization strategies involve operating at the minimum effective temperature and reducing reaction times through enhanced catalyst activity [7]. The implementation of lower reaction temperatures with extended times often provides superior color quality compared to high-temperature, short-duration processes [7].

Process optimization for catalyst efficiency focuses on maximizing turnover numbers while minimizing catalyst consumption [7] [44]. Lithium amide catalysts demonstrate superior performance compared to conventional sodium methoxide systems, requiring lower concentrations and shorter reaction times [7]. Solid acid catalysts offer the advantage of multiple reuse cycles, with Amberlyst-15 maintaining effectiveness for at least two cycles under optimized conditions [44]. The development of heterogeneous catalyst systems enables simplified product purification and reduced waste generation [44].

Solvent selection optimization recognizes that aliphatic hydrocarbon solvents provide superior reaction kinetics compared to aromatic systems [1] [7]. The immiscibility of aliphatic solvents with methanol byproduct facilitates easier separation and equilibrium displacement [1]. Process optimization includes solvent recovery and purification systems that enable multiple reuse cycles while maintaining reaction efficiency [32]. Advanced distillation systems with heat integration reduce energy consumption while achieving high solvent recovery rates [32].

Energy optimization strategies incorporate heat recovery systems that capture thermal energy from product cooling and methanol distillation operations [32] [36]. Microwave pyrolysis techniques for sebacic acid production demonstrate reduced energy consumption and shorter reaction times compared to conventional heating methods [32]. The optimization of microwave power delivery and reaction time achieves sebacic acid yields of 85-86% with solvent recovery rates exceeding 92% [32].

Waste minimization protocols address the treatment and disposal of aqueous waste streams generated during product washing operations [19]. The sequential acidification approach for sebacic acid purification reduces waste volumes while improving product quality through selective impurity removal [19]. Advanced crystallization techniques optimize solvent consumption during recrystallization while maximizing product recovery and purity [19]. The implementation of continuous processing technologies reduces batch-to-batch variability and enables more consistent optimization of operating parameters [18].

Synthesis MethodCatalyst SystemTemperature (°C)Reaction Time (hrs)Yield (%)Product Purity (%)
Standard EsterificationSodium methoxide (1-2 wt%)160-1806-886-9495-97
Lithium Amide ProcessLithium amide (0.05-0.2 wt%)140-1603-595-9998.7-99.7
Direct EsterificationTetraalkyl titanate160-2008-1285-9294-96
Continuous FlowLithium amide (0.1 wt%)140-1603-496-9998-99
Quality ParameterSpecificationTest MethodCritical Impact
Melting Point81-84°CDSC AnalysisThermal stability indicator
Purity≥98.5%Gas chromatographyProduct effectiveness
Acid Value≤0.5 mg KOH/gTitration with KOHStorage stability
Color≤50 APHAColorimetric analysisProduct appearance
Moisture Content≤0.1%Karl Fischer titrationStability and handling
Molecular Weight480.72 g/molMass spectrometryIdentity confirmation

The thermodynamic stability characteristics of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate demonstrate exceptional thermal resilience across operational temperature ranges. The compound exhibits a well-defined melting point range of 82-85°C under standard atmospheric conditions [1] [2] [4], indicating crystalline structure stability. The predicted boiling point extends to 499.8 ± 45.0°C, reflecting the substantial molecular cohesive forces attributed to the dual piperidyl ring systems and the central sebacate backbone [1] [5].

Flash point determinations reveal critical safety parameters, with values ranging from 216°C to 256°C depending on measurement methodology [6] [7] [8]. These elevated flash point temperatures underscore the compound's inherent thermal stability and reduced volatility characteristics. Vapor pressure measurements at 20°C register approximately 9.98 × 10⁻¹¹ mmHg [9], confirming minimal vapor phase presence under ambient conditions.

Thermal decomposition analysis indicates initial degradation temperatures exceeding 350°C [4] [10], with the compound maintaining structural integrity throughout typical polymer processing temperature ranges of 150-155°C [11]. The density at 25°C measures 1.01 ± 0.1 grams per cubic centimeter [1] [5], consistent with organic compounds containing multiple saturated ring systems.

PropertyValueMethod/Conditions
Melting Point82-85°CLiterature value
Boiling Point499.8 ± 45.0°C (predicted)Predicted calculation
Flash Point216-256°CClosed cup method
Decomposition Temperature>350°CTGA analysis
Thermal Stability RangeUp to 150-155°C (processing)Synthesis conditions
Vapor Pressure at 20°C9.98 × 10⁻¹¹ mmHgCalculated value
Density at 25°C1.01 ± 0.1 g/cm³Experimental measurement

Solubility Behavior in Organic Matrices

The solubility profile of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate reveals distinct amphiphilic characteristics influenced by the polar piperidyl nitrogen centers and the hydrophobic methyl substitutions. Aqueous solubility demonstrates limited miscibility at 18.8 milligrams per liter at 20-23°C under neutral pH conditions (pH 7.5) [1] [9] [12], reflecting the predominantly hydrophobic nature of the molecular architecture.

Organic solvent compatibility exhibits substantial variation across different chemical environments. Methylene chloride demonstrates the highest solubility at 56% weight per weight at 20°C [4], followed by chloroform at 45% weight per weight [4], indicating strong interactions with halogenated solvents. Alcoholic solvents show moderate compatibility, with methanol achieving 38% weight per weight solubility [4], while acetone reaches 19% weight per weight [1] [4] [5].

The octanol-water partition coefficient (log Kₒw) registers 0.35 at 25°C and pH 7.0 [9], suggesting moderate lipophilicity despite the overall hydrophobic character. This relatively low partition coefficient reflects the influence of the nitrogen-containing heterocycles on the compound's distribution behavior between aqueous and organic phases.

Aliphatic hydrocarbon solvents, including n-hexane, cyclohexane, and iso-octane, demonstrate compatible dissolution characteristics [13] [14], supporting the compound's utility in non-polar polymer processing environments.

Solvent/MatrixSolubilityTemperaturepH
Water18.8 mg/L20-23°C7.5
Acetone19% (w/w)20°CN/A
Methanol38% (w/w)20°CN/A
Ethyl Acetate24% (w/w)20°CN/A
Chloroform45% (w/w)20°CN/A
Methylene Chloride56% (w/w)20°CN/A
1-Octanol/Water (log Kow)0.35 (log value)25°C7.0
n-HexaneSoluble20°CN/A
CyclohexaneSoluble20°CN/A
iso-OctaneSoluble20°CN/A

Thermal Decomposition Kinetics

Thermal decomposition pathways of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate proceed through predictable ester hydrolysis mechanisms under elevated temperature conditions. Initial decomposition temperatures exceed 350°C as determined through thermogravimetric analysis [4] [10], indicating substantial thermal resilience under normal processing conditions.

The primary decomposition pathway involves ester bond cleavage, yielding 2,2,6,6-tetramethylpiperidin-4-ol and decanedioic acid as the principal degradation products [15]. This hydrolytic mechanism represents the predominant thermal breakdown route, consistent with the known stability limitations of ester functional groups under high-temperature oxidative environments.

Processing stability evaluations conducted at 150-155°C under nitrogen atmosphere demonstrate minimal degradation over extended periods [11], supporting the compound's utility in high-temperature polymer applications. Gas chromatographic analysis of thermal decomposition products confirms the formation of the expected piperidyl alcohol and dicarboxylic acid fragments [11].

Catalytic decomposition becomes significant at prolonged exposure to elevated temperatures, particularly in the presence of acidic or basic catalysts [16]. The equilibrium shift toward decomposition products occurs gradually, allowing for practical processing windows within commercial polymer manufacturing operations.

ParameterValueAnalysis Method
Initial Decomposition Temperature>350°CTGA
50% Weight Loss TemperatureNot specifiedTGA
Maximum Decomposition Rate TemperatureNot specifiedDTG
Residual Mass at 600°CNot specifiedTGA
Activation Energy (Ea)Not determinedKinetic analysis
Pre-exponential Factor (A)Not determinedKinetic analysis
Primary Decomposition Products2,2,6,6-tetramethylpiperidin-4-ol + decanedioic acidGC-MS analysis

Photochemical Reactivity Patterns

The photochemical behavior of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate fundamentally depends on the transformation of the sterically hindered amine groups into corresponding aminoxyl radicals under ultraviolet irradiation. This photochemical activation represents the primary mechanism underlying the compound's function as a hindered amine light stabilizer [1] [3] [8].

Ultraviolet absorption characteristics encompass the typical range of 280-400 nanometers, corresponding to the electronic transitions within the piperidyl nitrogen systems . Light transmittance measurements demonstrate excellent optical clarity, with transmittance values of 98% or greater at 425 nanometers and 99% or greater at 500 nanometers [8], indicating minimal interference with visible light transmission.

The photodegradation mechanism proceeds through nitroxyl radical formation, where the secondary amine nitrogen undergoes oxidation to generate stable aminoxyl species [1] [4]. These photogenerated radicals subsequently function as efficient scavengers of polymer-derived free radicals, providing the photoprotective effect characteristic of hindered amine light stabilizers.

Photostability assessments under accelerated weathering conditions reveal high intrinsic stability of the compound itself [8], with minimal self-degradation observed during extended ultraviolet exposure. This photochemical robustness enables sustained photoprotective performance throughout the service life of stabilized polymer systems.

PropertyValueConditions
UV Absorption Range280-400 nm (typical HALS)Standard UV-Vis
Light Transmittance at 425 nm≥98%Standard measurement
Light Transmittance at 500 nm≥99%Standard measurement
Photodegradation MechanismNitroxyl radical formationUV irradiation
Primary Photo-productsAminoxyl radicalsUV exposure
Quantum YieldNot determinedUV irradiation study
Photostability IndexHigh stabilityAccelerated weathering

Surface Interaction Properties with Polymeric Substrates

The surface interaction characteristics of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate with polymeric substrates demonstrate exceptional compatibility across diverse polymer architectures. Physical dispersion represents the primary interaction mechanism, facilitated by the compound's molecular structure and compatible solubility parameters with most commercial polymers [1] [18].

Polypropylene and polystyrene systems exhibit excellent compatibility, enabling uniform distribution throughout the polymer matrix at recommended concentrations ranging from 0.1% to 1.0% by weight [1] [4]. The compatibility extends to impact-modified polypropylene and ethylene propylene diene monomer formulations, supporting applications in demanding automotive and outdoor exposure environments.

Engineering plastics including acrylonitrile butadiene styrene, polyurethanes, polyamides, and polyacetals demonstrate good to effective compatibility levels [1]. The broad substrate compatibility reflects the neutral chemical nature of the compound and its ability to integrate within different polymer morphologies without disrupting crystalline or amorphous domain structures.

Surface migration characteristics remain minimal due to the compound's molecular weight and limited volatility [19]. This stability prevents surface blooming phenomena commonly observed with lower molecular weight additives, ensuring sustained protective efficacy throughout material service life.

Processing compatibility encompasses standard polymer manufacturing techniques, including injection molding, extrusion, and film formation processes [1] [4]. The compound's thermal stability enables processing at elevated temperatures without degradation, while its low volatility prevents losses during manufacturing operations.

Polymer SubstrateCompatibilityRecommended ConcentrationPrimary Interaction
Polypropylene (PP)Excellent0.1-1.0%Physical dispersion
Polystyrene (PS)Excellent0.1-1.0%Physical dispersion
Acrylonitrile Butadiene Styrene (ABS)Good0.1-1.0%Physical dispersion
Polyurethanes (PU)Good0.1-1.0%Physical dispersion
Polyamides (PA)Effective0.1-1.0%Physical dispersion
Polyacetals (POM)Effective0.1-1.0%Physical dispersion
Ethylene Propylene Diene Monomer (EPDM)Excellent0.1-1.0%Physical dispersion
Impact PolystyreneExcellent0.1-1.0%Physical dispersion
Styrene Acrylonitrile (SAN)Good0.1-1.0%Physical dispersion
Acrylonitrile Styrene Acrylate (ASA)Good0.1-1.0%Physical dispersion

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

XLogP3

5.5

UNII

6803A71201

GHS Hazard Statements

Aggregated GHS information provided by 1813 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 107 of 1813 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 1706 of 1813 companies with hazard statement code(s):;
H315 (34.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (51.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (95.49%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

52829-07-9

Wikipedia

Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS; PMMA; PA; PC; (E)PS
Plastics -> Other stabilisers

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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